molecular formula C5H12BrN B13499039 Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI)

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI)

Cat. No.: B13499039
M. Wt: 166.06 g/mol
InChI Key: VALLUICIYNOTCF-UHFFFAOYSA-N
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Description

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to the ethanamine structure, along with ethyl and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) typically involves the bromination of N-ethyl-N-methylethanamine. One common method is the reaction of N-ethyl-N-methylethanamine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the ethanamine structure.

Industrial Production Methods

Industrial production of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: N-ethyl-N-methyl-2-hydroxyethanamine.

    Oxidation: N-ethyl-N-methylacetamide.

    Reduction: N-ethyl-N-methylethanamine.

Mechanism of Action

The mechanism of action of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethyl and methyl groups attached to the nitrogen atom influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C5H12BrN

Molecular Weight

166.06 g/mol

IUPAC Name

2-bromo-N-ethyl-N-methylethanamine

InChI

InChI=1S/C5H12BrN/c1-3-7(2)5-4-6/h3-5H2,1-2H3

InChI Key

VALLUICIYNOTCF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCBr

Origin of Product

United States

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